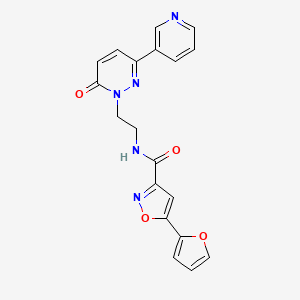

![molecular formula C22H22FNO B2954745 1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol CAS No. 338771-45-2](/img/structure/B2954745.png)

1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol, also known as FPEB, is a compound that has been widely studied for its potential use in positron emission tomography (PET) imaging. FPEB is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes in the brain. In

Scientific Research Applications

Metal-Mediated Site-Selective Functionalization

The compound has potential applications in metal-mediated site-selective functionalization. Studies have shown that fluorobenzyl alcohols, including related compounds, can be functionalized by metalation and subsequent carboxylation. This process allows for the synthesis of new benzoic acids, demonstrating the compound's utility in organic synthesis and chemical transformations (Marzi, Mongin, Schlosser, 2002).

Synthesis of Fluorinated Compounds

Another application is in the synthesis of fluorinated compounds, such as 4-fluoropyridines. The compound can serve as a precursor in novel synthetic pathways that lead to fluoropyridines with various substitutions, highlighting its role in the development of novel organic molecules (Wittmann, Tranel, Fröhlich, Haufe, 2006).

Complexation with Metal Ions

The compound may also be involved in the complexation with metal ions. Similar fluorophore compounds have been studied for their ability to form complexes with Zn2+, which could have implications in sensing and detection technologies (Coleman, May, Lincoln, 2010).

Protease Sensing

Another interesting application lies in the design of protease-sensitive fluorogenic probes. Compounds with similar structures have been used to create probes that release a parent phenol-based fluorophore through an enzyme-initiated domino reaction, suggesting potential for biological and medical sensing applications (Richard, Meyer, Jolivel, Massonneau, Dumeunier, Vaudry, Vaudry, Renard, Romieu, 2008).

Applications in Chemistry and Materials Science

Furthermore, the compound's derivatives may find applications in various fields of chemistry and materials science. For example, studies involving related fluorophenyl compounds demonstrate their utility in organic synthesis, polymerization, and the creation of novel chemical structures, highlighting the versatile nature of these compounds (Banks, François, Preston, 1992).

properties

IUPAC Name |

1-(4-fluorophenyl)-2-[(4-methylphenyl)methylamino]-1-phenylethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FNO/c1-17-7-9-18(10-8-17)15-24-16-22(25,19-5-3-2-4-6-19)20-11-13-21(23)14-12-20/h2-14,24-25H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXYNUDBMBNQRFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

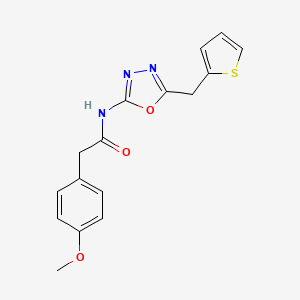

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2954682.png)

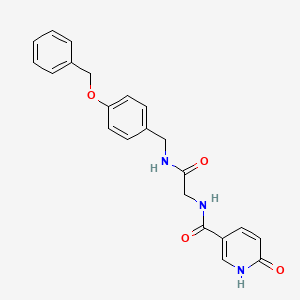

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2954683.png)

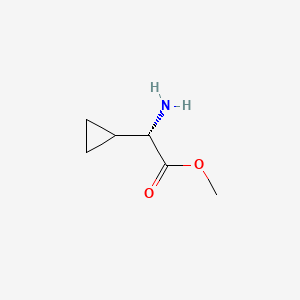

![3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1,4-thiazepan-5-one](/img/structure/B2954684.png)